(7-Chloro-1,3-dioxaindan-5-yl)methanesulfonyl chloride
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Overview
Description
(7-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonylchloride: is an organic compound with the molecular formula C₈H₆Cl₂O₄S and a molecular weight of 269.10 g/mol . This compound is characterized by the presence of a benzodioxole ring substituted with a chloro group and a methanesulfonyl chloride group. It is primarily used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonylchloride typically involves the chlorination of (7-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonylmethane. This reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
(7−Chloro−2H−1,3−benzodioxol−5−yl)methanesulfonylmethane+SOCl2→(7−Chloro−2H−1,3−benzodioxol−5−yl)methanesulfonylchloride+SO2+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and efficient distillation techniques to separate and purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (7-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonylchloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: This compound can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield the corresponding sulfonamide or thiol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Oxidation reactions produce sulfonic acids.
- Reduction reactions yield sulfonamides or thiols.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the introduction of the methanesulfonyl group.
- Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology and Medicine:
- Investigated for its potential use in the development of anticancer agents due to its ability to modify biological molecules.
- Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Industry:
- Utilized in the production of agrochemicals and dyes.
- Applied in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (7-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonylchloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This compound can react with amino, hydroxyl, and thiol groups in biological molecules, leading to the modification of proteins and enzymes. The molecular targets and pathways involved include enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
- (7-Chloro-2H-1,3-benzodioxol-5-yl)methanethiol
- (7-Chloro-2H-1,3-benzodioxol-5-yl)methyl (2S)-2-methanesulfonylpropanoate
Comparison:
- (7-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonylchloride is unique due to the presence of the methanesulfonyl chloride group, which imparts distinct reactivity and chemical properties.
- (7-Chloro-2H-1,3-benzodioxol-5-yl)methanethiol contains a thiol group instead of the sulfonyl chloride, leading to different reactivity and applications.
- (7-Chloro-2H-1,3-benzodioxol-5-yl)methyl (2S)-2-methanesulfonylpropanoate has an ester group, which affects its chemical behavior and potential uses.
Properties
Molecular Formula |
C8H6Cl2O4S |
---|---|
Molecular Weight |
269.10 g/mol |
IUPAC Name |
(7-chloro-1,3-benzodioxol-5-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H6Cl2O4S/c9-6-1-5(3-15(10,11)12)2-7-8(6)14-4-13-7/h1-2H,3-4H2 |
InChI Key |
RKRINDZJWIRTIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CS(=O)(=O)Cl)Cl |
Origin of Product |
United States |
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